Differential Antimycobacterial Activity of tert-Butyl 5-chloropyrazinoate vs. Pyrazinamide and Free Acid
tert-Butyl 5-chloropyrazine-2-carboxylate (referred to as tert-butyl 5-chloropyrazinoate (13)) demonstrates a 100-fold increase in in vitro antimycobacterial activity against Mycobacterium tuberculosis compared to the first-line drug pyrazinamide [1][2]. In contrast, the corresponding free acid, 5-chloropyrazine-2-carboxylic acid, exhibits MIC values of 8 μg/mL against M. avium and 16 μg/mL against M. tuberculosis , which are significantly weaker than the ester's observed potent activity. This indicates the tert-butyl ester is not a mere protecting group but a critical pharmacophore element for potency.
| Evidence Dimension | In vitro antimycobacterial activity |
|---|---|
| Target Compound Data | 100-fold more active than pyrazinamide |
| Comparator Or Baseline | Pyrazinamide (baseline) |
| Quantified Difference | 100-fold increase in activity |
| Conditions | In vitro assay against Mycobacterium tuberculosis |
Why This Matters
This substantial potency gain over the standard-of-care comparator justifies the selection and procurement of this specific ester for antitubercular drug discovery programs.
- [1] Bergmann, K. E., Cynamon, M. H., & Welch, J. T. (1996). Quantitative structure-activity relationships for the in vitro antimycobacterial activity of pyrazinoic acid esters. Journal of Medicinal Chemistry, 39(17), 3394-3400. View Source
- [2] Bergmann, K. E., et al. (1996). QUANTITATIVE STRUCTURE-ACTIVITY-RELATIONSHIPS FOR THE IN-VITRO ANTIMYCOBACTERIAL ACTIVITY OF PYRAZINOIC ACID-ESTERS. Journal of Medicinal Chemistry, 39(17), 3394-3400. Abstract. View Source
